molecular formula C11H11FO B8174899 2-Ethynyl-1-fluoro-4-isopropoxybenzene

2-Ethynyl-1-fluoro-4-isopropoxybenzene

Cat. No.: B8174899
M. Wt: 178.20 g/mol
InChI Key: DFAIIUAHLXDBLQ-UHFFFAOYSA-N
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Description

2-Ethynyl-1-fluoro-4-isopropoxybenzene is a substituted benzene derivative featuring three distinct functional groups:

  • Ethynyl group (C≡CH): Positioned at the 2nd carbon, this group contributes high reactivity due to the triple bond, enabling participation in click chemistry (e.g., azide-alkyne cycloaddition) .
  • Fluorine atom: Located at the 1st carbon, fluorine acts as an electron-withdrawing group, modulating the aromatic ring’s electronic properties and enhancing metabolic stability in pharmaceutical or agrochemical contexts .

For example, analogous alkoxy- and halogen-substituted benzenes are prevalent in agrochemicals like etofenprox (ethoxy-substituted) and flusilazole (fluoro-substituted) .

Properties

IUPAC Name

2-ethynyl-1-fluoro-4-propan-2-yloxybenzene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11FO/c1-4-9-7-10(13-8(2)3)5-6-11(9)12/h1,5-8H,2-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DFAIIUAHLXDBLQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)OC1=CC(=C(C=C1)F)C#C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11FO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

178.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Ethynyl-1-fluoro-4-isopropoxybenzene typically involves organic synthesis reactions such as etherification, reduction, and substitution reactions. One common method includes the use of a palladium-catalyzed coupling reaction, such as the Suzuki-Miyaura coupling, which involves the reaction of an aryl halide with an organoboron compound under mild conditions .

Industrial Production Methods: Industrial production of this compound may involve large-scale organic synthesis techniques, ensuring high yield and purity. The process often includes the use of advanced catalytic systems and optimized reaction conditions to achieve efficient production.

Chemical Reactions Analysis

Types of Reactions: 2-Ethynyl-1-fluoro-4-isopropoxybenzene can undergo various chemical reactions, including:

    Oxidation: The ethynyl group can be oxidized to form corresponding carbonyl compounds.

    Reduction: The fluorine atom can be reduced under specific conditions to form a hydrogenated product.

    Substitution: The isopropoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate or chromium trioxide.

    Reduction: Reagents like lithium aluminum hydride or hydrogen gas with a palladium catalyst.

    Substitution: Nucleophiles such as sodium methoxide or potassium tert-butoxide.

Major Products:

    Oxidation: Formation of carbonyl compounds.

    Reduction: Formation of hydrogenated products.

    Substitution: Formation of new substituted benzene derivatives.

Scientific Research Applications

2-Ethynyl-1-fluoro-4-isopropoxybenzene has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the development of new materials and compounds.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential use in drug development and therapeutic applications.

    Industry: Utilized in the production of specialty chemicals and advanced materials.

Mechanism of Action

The mechanism by which 2-Ethynyl-1-fluoro-4-isopropoxybenzene exerts its effects involves interactions with molecular targets such as enzymes or receptors. The ethynyl group can participate in π-π interactions, while the fluorine atom can form hydrogen bonds with biological molecules, influencing their activity and function.

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound’s unique combination of substituents distinguishes it from structurally related benzene derivatives. Below is a detailed comparison with key analogs:

Table 1: Structural and Functional Comparison

Compound Name Substituents (Positions) Key Properties/Applications Reactivity Notes
2-Ethynyl-1-fluoro-4-isopropoxybenzene Ethynyl (2), F (1), OCH(CH₃)₂ (4) High reactivity (ethynyl), metabolic stability (F), steric bulk (isopropoxy) Ethynyl enables click chemistry; F enhances electronegativity
Etofenprox Ethoxy (4), methylpropoxy (side chain) Broad-spectrum insecticide Ether linkages improve hydrophobicity and persistence
Flusilazole Bis(4-fluorophenyl)methylsilyl Fungicide (targets sterol biosynthesis) Fluorine atoms enhance lipophilicity and membrane penetration
Bromuconazole Bromo, dichlorophenyl, triazole Agricultural fungicide Bromine increases molecular weight; triazole inhibits cytochrome P450

Key Findings :

Reactivity: The ethynyl group in this compound offers distinct reactivity compared to etofenprox’s ethers or bromuconazole’s triazole. It may serve as a "clickable" handle for bioconjugation, unlike the hydrolytically stable ethers in etofenprox . Fluorine’s electron-withdrawing effect is less pronounced than in flusilazole, where dual fluorophenyl groups significantly increase electronegativity and antifungal activity .

Agrochemical Potential: Unlike bromuconazole (triazole-based fungicide), this compound lacks heterocyclic moieties but shares halogenated aromatic features with flusilazole, suggesting possible utility in pesticidal scaffolds .

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